molecular formula C7H6O3S B11762430 1H,3H-Thieno[3,4-c]furan-4-carboxylic acid

1H,3H-Thieno[3,4-c]furan-4-carboxylic acid

Cat. No.: B11762430
M. Wt: 170.19 g/mol
InChI Key: GNDWYMBKLMMNKZ-UHFFFAOYSA-N
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Description

1H,3H-Thieno[3,4-c]furan-4-carboxylic acid is a heterocyclic compound that contains both sulfur and oxygen atoms within its fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-Thieno[3,4-c]furan-4-carboxylic acid typically involves the formation of the thieno[3,4-c]furan core followed by carboxylation. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H,3H-Thieno[3,4-c]furan-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

1H,3H-Thieno[3,4-c]furan-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1H,3H-Thieno[3,4-c]furan-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    Thieno[3,4-c]pyrrole-4,6-dione: Another heterocyclic compound with similar structural features.

    3,4-Thiophenedicarboxylic Anhydride: Shares the thiophene core but differs in functional groups.

    Furo[3,4-c]furan derivatives: Compounds with a similar fused ring system but containing different heteroatoms.

Uniqueness: 1H,3H-Thieno[3,4-c]furan-4-carboxylic acid is unique due to its specific arrangement of sulfur and oxygen atoms within the fused ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H6O3S

Molecular Weight

170.19 g/mol

IUPAC Name

1,3-dihydrothieno[3,4-c]furan-4-carboxylic acid

InChI

InChI=1S/C7H6O3S/c8-7(9)6-5-2-10-1-4(5)3-11-6/h3H,1-2H2,(H,8,9)

InChI Key

GNDWYMBKLMMNKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CSC(=C2CO1)C(=O)O

Origin of Product

United States

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